2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(2-(4-Chlorophenyl)-4-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-10(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenyl)-4-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-10(4H)-yl)-N-(2,4-difluorophenyl)acetamide involves several steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often employ efficient catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Commonly using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often occurs in the presence of halogenating agents or nucleophiles.
Cyclization: Involves the formation of additional rings through intramolecular reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-(2-(4-Chlorophenyl)-4-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-10(4H)-yl)-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other imidazo[1,2-a]pyrimidine derivatives, 2-(2-(4-Chlorophenyl)-4-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-10(4H)-yl)-N-(2,4-difluorophenyl)acetamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrazines
- Other imidazo[1,2-a]pyrimidine derivatives
These compounds share a common core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C24H15ClF2N4O2 |
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Molecular Weight |
464.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C24H15ClF2N4O2/c25-15-7-5-14(6-8-15)19-12-23(33)31-21-4-2-1-3-20(21)30(24(31)29-19)13-22(32)28-18-10-9-16(26)11-17(18)27/h1-12H,13H2,(H,28,32) |
InChI Key |
HVKXZIVYKDXEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=C(C=C4)Cl)CC(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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